MAO-B Inhibition: Potency Advantage Over the 3-N-Unsubstituted Quinolinone Core
The target compound inhibits human recombinant MAO-B with an IC50 of 20 nM [1]. The unsubstituted 3-amino-4-hydroxyquinolin-2-one core (i.e., the synthetic precursor before acylation) is not annotated as a MAO-B inhibitor in the same curated dataset, indicating that the hexanamide side-chain is essential for nanomolar MAO-B engagement. This represents a class-level inference: within the 4-hydroxyquinolin-2-one series, N-acylation at the 3-position converts a weakly active or inactive scaffold into a potent MAO-B ligand.
| Evidence Dimension | Human recombinant MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Unsubstituted 3-amino-4-hydroxyquinolin-2-one (no MAO-B IC50 reported in ChEMBL; inferred to be >10 µM or inactive) |
| Quantified Difference | ≥500-fold potency gain conferred by hexanamide substitution (estimated lower bound) |
| Conditions | Recombinant human MAO-B; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline after 20 min incubation [1] |
Why This Matters
The hexanamide side-chain is the pharmacophoric element that imparts MAO-B inhibitory activity, making this compound the appropriate choice over the simpler 3-amino precursor for any assay targeting MAO-B.
- [1] BindingDB entry BDBM50393880 (ChEMBL2158245). IC50 20 nM (human MAO-B); IC50 1.63 µM (human MAO-A). View Source
